molecular formula C24H21FN2O3S B2497429 N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895651-58-8

N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2497429
CAS No.: 895651-58-8
M. Wt: 436.5
InChI Key: ASSHQIKRUKGRAH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-6-fluoro-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a quinoline-based small molecule characterized by a sulfonyl group at position 3, a fluorine substituent at position 6, and a 3,4-dimethylphenylamine moiety at position 4 of the quinoline core. The sulfonyl group may enhance solubility and binding affinity, while the fluorine atom likely modulates electronic properties and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-15-4-6-18(12-16(15)2)27-24-21-13-17(25)5-11-22(21)26-14-23(24)31(28,29)20-9-7-19(30-3)8-10-20/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSHQIKRUKGRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethylphenyl group and a palladium catalyst.

    Sulfonylation: The methoxybenzenesulfonyl group is introduced via sulfonylation using methoxybenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and amine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the quinoline core may yield dihydroquinoline derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related quinoline derivatives described in the provided evidence (Table 1).

Structural Features
  • Target Compound: Quinoline Substituents:
  • Position 3: 4-Methoxybenzenesulfonyl (electron-withdrawing, polar).
  • Position 4: N-(3,4-dimethylphenyl)amine (bulky, lipophilic).
  • Position 6: Fluorine (electron-withdrawing).

    • Key Functional Groups : Sulfonyl, fluorine, and dimethylphenyl.
  • Analog 1: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline Substituents:
  • Position 2: 4-Chlorophenyl (electron-withdrawing).
  • Position 3: 4-Methoxyphenyl (electron-donating).
  • Position 4: Amino group (basic). Key Functional Groups: Chlorophenyl, methoxyphenyl.
  • Analog 2: 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Quinoline Substituents:
  • Position 2: 4-Chlorophenyl.
  • Position 4: 3,4-Dimethoxyphenyl (electron-rich).
  • Position 6: Methoxy (electron-donating).
    • Key Functional Groups : Chlorophenyl, dimethoxyphenyl, methyl.

Structural Implications :

  • The fluorine at position 6 may enhance metabolic stability relative to methoxy or hydrogen substituents in analogs .

Key Differences :

  • Analog 2’s one-pot synthesis contrasts with the multi-step protocols typical of Pd-catalyzed reactions .
Physical and Spectroscopic Properties
Property Target Compound Analog 1 (4k) Analog 2
Melting Point (°C) Not reported 223–225 Not reported
Key IR Bands (cm⁻¹) S=O (~1350, ~1150) NH₂ (~3400), C-Cl (~750) OCH₃ (~2850), C-Cl (~750)
¹H NMR Features Dimethylphenyl (δ 2.2) Methoxyphenyl (δ 3.8) Dimethoxyphenyl (δ 3.8)

Interpretation :

  • The sulfonyl group in the target compound would exhibit distinct IR stretches (~1350, ~1150 cm⁻¹) absent in analogs.
  • Fluorine’s deshielding effect in ¹H/¹³C NMR could differentiate the target compound from analogs with methoxy or hydrogen at position 6 .

Biological Activity

N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethylphenyl group and a methoxybenzenesulfonyl moiety. Its molecular formula is C20H21F N2O3S, with a molecular weight of approximately 392.46 g/mol. The presence of fluorine and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme modulation.

Antitumor Activity

Recent studies have focused on the antitumor properties of related quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited mean GI50 values ranging from 7.24 µM to 14.12 µM, demonstrating enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (GI50 = 22.60 µM) .

The mechanism by which this compound exerts its antitumor effects is likely multifaceted:

  • Inhibition of Protein Kinases : Similar quinoline derivatives have been shown to modulate protein kinase activity, which is crucial for cancer cell proliferation .
  • Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to the ATP-binding sites of key kinases involved in tumor growth, such as EGFR and B-RAF .

In Vitro Studies

In vitro evaluations have demonstrated that the compound exhibits selective cytotoxicity towards specific cancer types. For example:

  • CNS and Breast Cancer : Certain derivatives displayed selective activity against CNS and breast cancer cell lines.
  • Leukemia : Other compounds showed preferential efficacy towards leukemia cell lines, indicating potential for targeted therapy .

In Vivo Studies

While in vitro studies provide promising data, in vivo studies are essential for understanding the therapeutic potential. Current literature lacks extensive in vivo data specifically on this compound; however, related compounds have been tested in animal models with encouraging results regarding tumor regression and survival rates.

Data Summary

Compound NameMolecular FormulaMolecular WeightGI50 (µM)Cancer Type
This compoundC20H21FN2O3S392.46TBDTBD
2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamideC22H26N2O5S426.5210.47CNS
2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamideC23H28N2O5S440.567.24Breast

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